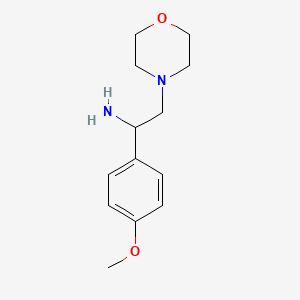

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Description

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine is a secondary amine featuring a 4-methoxyphenyl group attached to a morpholine-substituted ethylamine backbone. The compound’s structure combines a methoxy-substituted aromatic ring with a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom. This dual functionality renders it a versatile scaffold in medicinal chemistry, particularly for targeting receptors or enzymes where aromatic and amine interactions are critical .

The compound has been synthesized via reductive amination or coupling reactions involving Grignard reagents, as evidenced by protocols in toluene under argon atmospheres .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(14)10-15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFESURDLZNMRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.

Formation of Intermediate: The aldehyde group of 4-methoxybenzaldehyde is reacted with morpholine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 4-methoxybenzaldehyde derivatives, while substitution could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxyphenyl group and morpholine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine can be compared to the following analogues:

Structural Analogues

Physicochemical and Pharmacological Comparisons

- Electronic Effects : The 4-methoxy group in the target compound donates electron density to the aromatic ring, enhancing π-π stacking interactions compared to electron-withdrawing groups (e.g., 4-chloro in ’s derivatives) .

- Solubility : The morpholine ring improves aqueous solubility via hydrogen bonding, contrasting with adamantane or trifluoromethyl derivatives, which are more lipophilic .

- Synthetic Accessibility : The target compound’s synthesis (yield ~8–81% in and ) is comparable to analogues but may require optimization for scale-up .

Biological Activity

1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, also known as a versatile small molecule scaffold, has garnered attention in both organic synthesis and biological research. This compound is characterized by the presence of a methoxyphenyl group and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 205.28 g/mol. The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which enhances its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The methoxyphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can engage in hydrogen bonding and electrostatic interactions with polar residues.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, variations of this compound have shown efficacy against various cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT 116) cells. The mechanisms behind this activity often involve the induction of apoptosis and cell cycle arrest.

Antiviral Properties

In addition to its antitumor potential, this compound has been investigated for antiviral activity against pathogens such as Herpes simplex virus type I and Poliovirus type I. These findings suggest that the compound may inhibit viral replication through interference with viral entry or replication processes.

Pharmacological Studies

Pharmacological evaluations have revealed that the compound can modulate various signaling pathways involved in cell proliferation and survival. Specifically, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(piperidin-4-yl)ethan-1-amine | Piperidine Structure | Antitumor, Antiviral |

| 1-(4-Methoxyphenyl)-2-(pyrrolidin-4-yl)ethan-1-amine | Pyrrolidine Structure | Moderate Antitumor Activity |

The presence of different cyclic amine structures (piperidine vs. pyrrolidine) alters the pharmacological profile of these compounds, indicating that the morpholine ring in this compound may provide unique advantages in terms of biological activity.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and assessed their antitumor efficacy against HCT116 cells. The most active analog demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity. The study concluded that modifications to the morpholine ring could enhance activity further .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against Herpes simplex virus type I. The results showed that the compound inhibited viral replication by up to 70% at concentrations below 10 µM, suggesting its potential as a therapeutic agent for viral infections .

Q & A

Q. How is stereochemical integrity maintained during synthesis?

- Answer: Chiral catalysts (e.g., (R)-BINAP) or enantioselective chromatography (Chiralpak columns) preserve stereochemistry. Polarimetry and circular dichroism (CD) verify enantiomeric excess. Racemization risks are mitigated by avoiding high temperatures during amination steps .

Data Contradiction Analysis

- Example: Inconsistent melting points (e.g., 185°C vs. 220°C in derivatives) may stem from polymorphism or solvate formation. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish between crystalline forms .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.